8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including this compound, often involves the introduction of hydrophobic substituents and the elongation of linkers to explore pharmacological activities. Studies have designed new series of derivatives as potential ligands for serotonin receptors, indicating a methodical approach to modify purine-2,6-dione structures for enhanced activity (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Quantitative analyses of intermolecular interactions within similar purine derivatives show a layered crystal packing formed primarily by hydrogen bonds, with electrostatic energy contributing significantly to stabilization. These findings indicate the importance of molecular structure in the compound's interaction and potential biological activity (Shukla et al., 2020).
Chemical Reactions and Properties
Research on purine derivatives includes exploring new synthetic pathways and understanding their chemical behavior. For instance, novel synthesis methods for purine derivatives have been developed to create compounds with potential psychotropic activity, highlighting the versatility and reactivity of the purine scaffold (Gobouri, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystal structure, play a crucial role in their biological activity and drug-likeness. Analyses of these properties help in understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, such as reactivity with various functional groups, ionization potential, and stability, are essential for the compound's interaction with biological targets. Studies on the methylation reactions of purine-6,8-diones offer insights into the chemical properties and potential modifications to enhance the compound's pharmacological profile (Rahat et al., 1974).
properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15-12-16(2)14-26(13-15)21-23-19-18(20(28)24-22(29)25(19)3)27(21)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,15-16H,7,10-14H2,1-3H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSUXXNAZHIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
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